molecular formula C11H11NS2 B1620035 3-(1,3-dithiolan-2-yl)-1H-indole CAS No. 36104-60-6

3-(1,3-dithiolan-2-yl)-1H-indole

Cat. No.: B1620035
CAS No.: 36104-60-6
M. Wt: 221.3 g/mol
InChI Key: WRUCRCKOLBABNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dithiolan-2-yl)-1H-indole can be achieved through several methods. One common approach involves the reaction of indole with 1,3-dithiolane under specific conditions. For example, the reaction can be carried out using boron trifluoride diethyl etherate (BF3.OEt2) and mercury(II) oxide (HgO) as catalysts . The reaction typically requires controlled heat and pressure to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-dithiolan-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dithiolan ring to a dithiol or thiol group.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(1,3-dithiolan-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 3-(1,3-dithiolan-2-yl)-1H-indole is unique due to the presence of both the indole core and the 1,3-dithiolan-2-yl group. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, the presence of the indole ring can enhance its biological activity, while the dithiolan group can influence its chemical reactivity and stability .

Properties

CAS No.

36104-60-6

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

3-(1,3-dithiolan-2-yl)-1H-indole

InChI

InChI=1S/C11H11NS2/c1-2-4-10-8(3-1)9(7-12-10)11-13-5-6-14-11/h1-4,7,11-12H,5-6H2

InChI Key

WRUCRCKOLBABNZ-UHFFFAOYSA-N

SMILES

C1CSC(S1)C2=CNC3=CC=CC=C32

Canonical SMILES

C1CSC(S1)C2=CNC3=CC=CC=C32

Key on ui other cas no.

36104-60-6

Origin of Product

United States

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